Dihydro Dutasteride

Pharmaceutical Analysis Regulatory Compliance Quality Control

Researchers validating dutasteride ANDA methods face a critical challenge: generic substitution of parent compound for impurity standard invalidates HPLC retention times and MS/MS transitions. Dihydro Dutasteride (CAS 164656-22-8) resolves this. - Pharmacopeial Identity: Directly designated as USP Dihydrodutasteride RS (Catalog 1200917), ensuring ISO 17034/ISO 17025 traceability and ANDA submission compliance. - Analytical Selectivity: Distinct m/z 530 [M+H]+ and reversed-phase HPLC retention-fully resolved from dutasteride (m/z 528, Δ¹) and β-isomer-enable unambiguous impurity quantification at 0.05-0.1% levels. - Supply Assurance: ≥98% HPLC purity with NMR/MS documentation; available from multiple cGMP-aligned suppliers for uninterrupted QC workflows.

Molecular Formula C27H32F6N2O2
Molecular Weight 530.5 g/mol
CAS No. 164656-22-8
Cat. No. B601952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Dutasteride
CAS164656-22-8
Synonyms(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide
Molecular FormulaC27H32F6N2O2
Molecular Weight530.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
InChIKeyAIUHDIPAGREENV-QWBYCMEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro Dutasteride Overview


Dihydro Dutasteride (CAS 164656-22-8) is a synthetic 4-azasteroid compound structurally characterized as (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide, with a molecular formula of C₂₇H₃₂F₆N₂O₂ and a molecular weight of 530.55 g/mol [1]. It is the 1,2-dihydro derivative of Dutasteride and is recognized as both an active metabolite and a process-related impurity of the parent compound . While Dutasteride functions as a potent dual inhibitor of 5α-reductase isozymes type I and type II for clinical management of benign prostatic hyperplasia (BPH), Dihydro Dutasteride is primarily deployed as a reference standard for analytical method development, impurity profiling, and quality control applications in pharmaceutical manufacturing and research settings .

Product Identity Dutasteride impurity reference standard and active metabolite
Primary Workflow Analytical method development and impurity profiling
Regulatory Context Designated as USP Dihydrodutasteride RS and EP Impurity F

Dihydro Dutasteride Interchangeability Limitations


Substituting Dutasteride for Dihydro Dutasteride in analytical and quality control workflows is analytically invalid due to fundamental differences in molecular structure, chromatographic behavior, and regulatory function. The two compounds differ by the saturation state of the C1–C2 bond in the A-ring: Dutasteride possesses a Δ¹ double bond (4-aza-5α-androst-1-ene-3-one), whereas Dihydro Dutasteride is the fully saturated 4-aza-5α-androstane-3-one analog [1][2]. This structural distinction results in distinct retention times under reversed-phase HPLC conditions, distinct mass spectrometric fragmentation patterns (m/z 530 for dihydro impurity versus m/z 528 for dutasteride and its β-isomer), and different UV absorbance characteristics [3]. In regulatory pharmaceutical analysis, Dihydro Dutasteride is specifically designated as Dutasteride EP Impurity F and USP Dihydrodutasteride RS, with defined acceptance criteria in pharmacopeial monographs—generic substitution would invalidate method suitability, compromise impurity quantification accuracy, and jeopardize ANDA regulatory compliance [4].

Dihydro Dutasteride Fully saturated 4-aza-5α-androstane core with distinct m/z 530 signal and unique reversed-phase retention time
vs
Dutasteride (Parent) Δ¹ unsaturated bond alters chromatographic behavior and mass fragmentation; method suitability may not transfer
USP-Certified RS ISO 17034/ISO 17025 certified CRM with traceable metrological chain for compendial assays
vs
Uncertified Vendor Standard May lack ISO certification and full characterization; compliance risk for ANDA regulatory review

Dihydro Dutasteride Procurement Evidence


USP-Certified vs. Uncertified Reference Standards

Dihydrodutasteride USP Reference Standard (Catalog No. 1200917) is produced and certified as a Certified Reference Material (CRM) in accordance with ISO 17034 and ISO/IEC 17025, intended for use in specified quality tests and assays as defined in USP compendia [1]. In contrast, uncertified Dihydro Dutasteride impurity standards offered by general chemical suppliers lack this ISO-compliant certification and traceable metrological pedigree, rendering them unsuitable for regulatory submissions requiring pharmacopeial reference standard equivalence [2].

Regulatory Certification
Specification review
USP-Certified CRM vs. Uncertified
Compliance context for ANDA submissions
Certified RS provides ISO 17034 traceability
Pharmaceutical Analysis Regulatory Compliance Quality Control

HPLC Purity Specification Differences

Multiple established vendors including Santa Cruz Biotechnology, Bidepharm, and InvivoChem specify Dihydro Dutasteride purity at ≥98% by HPLC, with accompanying Certificate of Analysis (COA) documentation including NMR, HPLC chromatograms, and mass spectrometry verification . In contrast, certain suppliers such as Clearsynth offer Dihydro Dutasteride with a lower specification of "not less than 90%" by HPLC . This 8 percentage-point differential in minimum purity specification has direct implications for quantitative analytical method development and impurity limit validation.

HPLC Purity Range
Data to verify
≥98% vs. ≥90% minimum purity
Impurity quantification and method linearity may differ
Purity differential ≥8 percentage points across vendors
Analytical Chemistry Impurity Profiling Method Validation

LC-MS Impurity Signal Differentiation

In a systematic impurity profiling study of dutasteride process development by Satyanarayana et al. (2007), HPLC analysis revealed impurity peaks ranging from 0.05% to 0.1% relative abundance. Subsequent LC-MS analysis identified three distinct impurity species with m/z values of 508 (desmethyl dutasteride), 530 (dihydro dutasteride), and 528 (β-isomer of dutasteride) [1][2]. The m/z 530 signal corresponding to Dihydro Dutasteride (CAS 164656-22-8) is uniquely attributable to the saturated 4-aza-5α-androstane-3-one core, providing a diagnostic mass spectrometric signature that distinguishes it from the m/z 528 β-isomer impurity and the m/z 528 parent dutasteride [1].

LC-MS Signal Signature
Reported
m/z 530 (dihydro) vs. m/z 528 (parent/β-isomer)
Enables unambiguous process-impurity identification
Reported at 0.05–0.1% abundance in dutasteride streams
Process Chemistry Impurity Identification LC-MS Analysis

Metabolite-Specific Pharmacokinetic Differentiation

Dutasteride undergoes hepatic metabolism via CYP3A4 to yield three major metabolites: 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride (Dihydro Dutasteride) [1][2]. Unlike the hydroxylated metabolites, Dihydro Dutasteride results from saturation of the C1–C2 double bond rather than oxidative modification, conferring distinct physicochemical properties including altered LogP (calculated LogP = 7.20 for Dihydro Dutasteride) and differential chromatographic retention [3]. Validated LC-MS/MS methods for dutasteride and its metabolites in human plasma require separate calibration ranges and analytical standards for each metabolite species—1,2-dihydrodutasteride cannot be quantified using dutasteride or hydroxylated metabolite reference standards [4].

Metabolite Differentiation
Class-level
Saturated vs. hydroxylated metabolite classes
Separate calibration ranges are reported as needed
LogP ≈7.20; requires discrete metabolite standard review
Pharmacokinetics Drug Metabolism Bioanalysis

Dihydro Dutasteride Key Applications


Impurity Reference Standard for ANDA Filings

Dihydro Dutasteride serves as a critical impurity reference standard for Abbreviated New Drug Application (ANDA) submissions involving generic dutasteride formulations. It is designated as Dutasteride EP Impurity F and USP Dihydrodutasteride RS, with defined acceptance criteria in pharmacopeial monographs [1]. Procurement of USP-certified Dihydrodutasteride RS (Catalog No. 1200917) ensures ISO 17034 and ISO/IEC 17025 traceability, supporting analytical method validation (AMV) and quality control (QC) applications required for ANDA regulatory review [2]. This application is supported by the impurity identification data from Satyanarayana et al. (2007) demonstrating the presence of dihydro dutasteride (m/z 530) at 0.05–0.1% abundance in dutasteride process streams [3].

LC-MS/MS Quantification of Dutasteride Metabolites

Dihydro Dutasteride (≥98% HPLC purity) is essential for developing and validating LC-MS/MS methods to quantify dutasteride and its active metabolites in human plasma . As 1,2-dihydrodutasteride is one of three major CYP3A4-mediated metabolites of dutasteride alongside 4'-hydroxydutasteride and 6β-hydroxydutasteride, discrete reference standards for each metabolite species are required to establish separate calibration curves and ensure accurate quantification [1][2]. The distinct m/z 530 signal of Dihydro Dutasteride, as identified in impurity profiling studies, provides a diagnostic ion for selective MS/MS transition monitoring [3]. Vendors such as Biomart explicitly recommend Dihydro Dutasteride for LC-MS/MS quantitative analysis and pharmacokinetic studies, with full analytical documentation including COA, HPLC chromatograms, MS spectra, and NMR spectra provided upon procurement .

Impurity Monitoring in Process Development

During the process development and scale-up of dutasteride active pharmaceutical ingredient (API) manufacturing, Dihydro Dutasteride functions as a process-related impurity standard for HPLC method suitability testing and impurity limit verification. The compound's distinct chromatographic retention relative to dutasteride (Δ¹ unsaturated) and the β-isomer impurity enables resolution validation of analytical methods intended for batch release testing [1]. Procurement of high-purity Dihydro Dutasteride (≥98% by HPLC, with accompanying NMR and MS characterization) from vendors such as Santa Cruz Biotechnology, Bidepharm, or InvivoChem ensures reliable quantification of this impurity at the 0.05–0.1% abundance level typical of dutasteride process streams [2][3]. This application is directly supported by the impurity profiling methodology established by Satyanarayana et al. (2007) [1].

In Vitro Dutasteride Metabolism by CYP3A4

For research investigating the hepatic metabolism of dutasteride, Dihydro Dutasteride serves as an authentic metabolite standard for identifying and quantifying the 1,2-dihydro reduction product formed via CYP3A4-mediated biotransformation . The compound's distinct physicochemical properties, including a calculated LogP of 7.20 and differential chromatographic behavior relative to the hydroxylated metabolites, necessitate its use as a discrete analytical standard in in vitro hepatocyte or microsomal incubation studies [1][2]. While direct comparative bioactivity data for isolated Dihydro Dutasteride are limited, its role as a dutasteride metabolite with reported 5α-reductase inhibitory activity supports its procurement for comprehensive metabolism and disposition studies of dutasteride [3].

Application
Selection Property
Validation Focus
ANDA impurity reference standard
USP / EP compendial designation
ISO 17034 certification and monograph acceptance criteria
LC-MS/MS metabolite quantification
Distinct m/z 530 signal and high-purity grade
Bioanalytical method selectivity and calibration range review
API process impurity monitoring
Resolved chromatographic retention
HPLC system suitability and batch impurity limit verification
In vitro CYP3A4 metabolism studies
Authentic saturated metabolite identity
Metabolite profiling and biotransformation pathway confirmation
Selection of the appropriate certified reference standard is critical for pharmacopeial method validation. For detailed procurement specifications, request a quotation with COA documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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